molecular formula C12H14O6 B13699965 2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid

Cat. No.: B13699965
M. Wt: 254.24 g/mol
InChI Key: SBAONPZUSQKTMR-UHFFFAOYSA-N
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Description

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a ketone group at the C2 position and a 2,4,6-trimethoxyphenyl substituent at the C3 position. This structural motif distinguishes it from other propanoic acid analogs, particularly in terms of electronic effects and steric hindrance due to the symmetric 2,4,6-trimethoxy substitution pattern.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

SBAONPZUSQKTMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC(=O)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Oxazolone Ring-Opening Approach

One effective method employs the use of a key oxazolone intermediate, specifically 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone or closely related analogues. This intermediate can be synthesized by condensation of 2-(3,4-dimethoxybenzamido)acetic acid with 3,4,5-trimethoxybenzaldehyde under dehydrating conditions such as acetic anhydride with sodium acetate as a catalyst.

Subsequent ring-opening of this oxazolone in refluxing methanol or ethanol with a base catalyst like triethylamine yields methyl or ethyl acrylate esters of the target acid. Hydrolysis of these esters under alkaline conditions then affords the free this compound.

This method is advantageous due to:

  • Good overall yields.
  • Mild reaction conditions.
  • The ability to introduce various substituents by modifying the starting oxazolone.

Michael Addition and Hydrolysis Route

Another approach involves Michael addition of acrylate esters to substituted aromatic ketones or amines, followed by hydrolysis. For example, a reaction of cyclopentanone derivatives with acrylate esters in the presence of catalysts like morpholine and p-methyl benzenesulfonic acid in toluene under reflux can yield 3-(2-oxocyclopentyl)-propionic esters. These esters are then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide in methanol-water mixtures) to yield the corresponding propanoic acids.

Although this example is for cyclopentanone derivatives, the principle applies to trimethoxyphenyl-substituted ketones by adjusting the aromatic substrate accordingly.

Key parameters include:

  • Reaction temperature: 50–80 °C for hydrolysis.
  • Reaction time: 1–3 hours.
  • pH adjustment post-hydrolysis to acidic range (pH 3–5).
  • Extraction with organic solvents such as dichloromethane or ethyl acetate.

This method allows for a one-pot synthesis with high yields (≥90%) and is suitable for scale-up.

Protection and Functional Group Manipulation

In some syntheses, protection of amino or hydroxyl groups on intermediates is necessary to facilitate isolation and purification. Amino group protection can be done using standard protecting groups as described in Greene’s Protective Groups in Organic Synthesis (1999). This step helps in obtaining optically active derivatives and prevents side reactions during subsequent steps.

Reaction Conditions and Parameters

Step Conditions Notes
Oxazolone formation Acetic anhydride, sodium acetate Dehydrating agent, mild heating
Ring-opening to esters Reflux in methanol/ethanol, Et3N Base catalysis, 1–3 hours
Ester hydrolysis 50–80 °C, NaOH (30% aqueous) 1–3 hours, pH adjusted to 3–5 post-reaction
Extraction Dichloromethane or ethyl acetate Organic solvent for product isolation
Amino group protection Standard protecting groups Optional, for amino derivatives

In-Depth Research Findings

  • The oxazolone ring-opening method provides a versatile platform to synthesize various trimethoxyphenyl derivatives with good yields and purity, as confirmed by NMR and elemental analyses.
  • Hydrolysis under alkaline conditions is efficient and yields the free acid without racemization or decomposition.
  • The use of high boiling, non-protic solvents such as toluene during ester formation improves reaction rates and product isolation.
  • Protection of amino groups enhances the isolation of optically active derivatives and prevents side reactions, facilitating the synthesis of stereochemically pure compounds.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Remarks
Oxazolone ring-opening Oxazolone intermediate, MeOH/EtOH, Et3N Reflux, 1–3 h High Versatile, allows diverse derivatives
Michael addition + hydrolysis Aromatic ketone, acrylate ester, morpholine, p-methyl benzenesulfonic acid, NaOH Reflux, 2–4 h + hydrolysis 1–3 h ≥90 One-pot, industrially scalable
Amino group protection Standard protecting groups Various mild conditions N/A For optically active derivatives

Chemical Reactions Analysis

α-Arylation via Silylium Ion Catalysis

This reaction enables direct coupling of the α-keto group with aromatic systems under mild conditions. Key findings include:

Reagents/ConditionsProduct FormedYieldKey Observations
Et₃SiH, TfOH, HFIP solvent, 60°Cα-Arylated propanoic acid esters88%High regioselectivity for mono-arylation

Mechanism :

  • TfOH activates Et₃SiH to form TfOSiEt₃, releasing H₂.

  • The α-keto carbonyl is activated, facilitating nucleophilic attack by the arene.

  • Hydride transfer from Et₃SiH reduces the intermediate, regenerating the catalyst .

Control experiments confirm the intermediacy of tertiary alcohols, which undergo selective reduction over further arylation .

Esterification Reactions

The carboxylic acid group undergoes standard derivatization for biochemical applications:

Reagents/ConditionsProduct FormedYieldApplication Context
DCC, DMAP, ethanolEthyl ester derivative>90%Improved lipophilicity for drug design

This method leverages carbodiimide-mediated coupling, with DMAP accelerating the reaction. The trimethoxyphenyl group remains intact under these conditions .

Reduction of the α-Keto Group

Selective reduction of the oxo group is achievable with silane-based systems:

Reagents/ConditionsProduct FormedYieldSelectivity Notes
Et₃SiH, TfOH, HFIP solvent, 25°C3-(2,4,6-Trimethoxyphenyl)propanol55%Competing arylation minimized at lower temps

Limitation : Prolonged reaction times or excess silane may lead to over-reduction or side reactions .

Functionalization of the Aromatic Ring

While direct modifications of the 2,4,6-trimethoxyphenyl group are less explored, analogous compounds suggest potential reactivity:

  • Demethylation : Strong acids (e.g., BBr₃) could remove methoxy groups, but this remains unverified for this specific compound.

  • Electrophilic Substitution : The para-methoxy groups may direct electrophiles to ortho/para positions, though steric hindrance from the 2,4,6-substitution pattern likely limits reactivity.

Comparative Reactivity Insights

A comparison with structurally similar compounds reveals unique features:

CompoundKey Reactivity DifferenceCause
3-(3,4,5-Trimethoxyphenyl) analogLower α-arylation efficiencySteric effects from methoxy positioning
Pyruvic acid (2-oxopropanoic acid)Faster decarboxylationAbsence of stabilizing aryl group

Industrial and Synthetic Considerations

  • Scale-Up Challenges : The HFIP solvent system, while effective in lab settings, requires substitution with cheaper alternatives (e.g., TFE) for industrial use .

  • Purification : Recrystallization from ethanol/water mixtures provides >95% purity, as confirmed by HPLC .

Scientific Research Applications

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Phenyl Ring Functional Groups on Propanoic Acid Chain Key Structural Differences Reference
2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid 2,4,6-trimethoxy C2: Oxo (ketone), C3: Phenyl Symmetric methoxy substitution; ketone -
3-(3,4,5-Trimethoxyphenyl)propanoic acid 3,4,5-trimethoxy C3: Phenyl Asymmetric methoxy substitution; no oxo
3-(2,4,6-Trimethoxyphenyl)propenoic acid 2,4,6-trimethoxy C2-C3: Double bond (propenoic acid) Unsaturated backbone vs. ketone
(E)-3-Phenyl-1-(2,4,6-TMPh)prop-2-en-1-one 2,4,6-trimethoxy Chalcone backbone (enone) Chalcone structure vs. propanoic acid
3-(2,3,4-Trimethoxyphenyl)propanoic acid 2,3,4-trimethoxy C3: Phenyl Adjacent methoxy groups; no oxo

Key Observations:

  • Functional Group Effects: The C2 oxo group introduces electron-withdrawing effects, which may influence acidity (pKa) and reactivity compared to non-oxo analogs .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Formula Molecular Weight Solubility Trends Reference
2-Oxo-3-(2,4,6-TMPh)propanoic acid Not reported C12H14O6 254.24 Likely polar due to oxo -
3-(3,4,5-TMPh)propanoic acid Not reported C12H16O5 240.25 Moderate in polar solvents
3-(2,3,4-TMPh)propanoic acid 70–73 C12H16O5 240.26 Soluble in DMSO, ethanol
3-(2-Methoxyphenyl)propanoic acid 85–89 C10H12O3 180.20 Low in water

Key Observations:

  • The oxo group in the target compound may reduce melting points compared to non-oxo analogs (e.g., 3-(2,3,4-TMPh)propanoic acid at 70–73°C vs. 3-(2-Methoxyphenyl)propanoic acid at 85–89°C ) due to disrupted crystallinity.
  • Increased oxygen content (C12H14O6 vs.

Biological Activity

2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid is an organic compound with notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This compound is characterized by its unique structure, featuring a propanoic acid backbone and a 2,4,6-trimethoxyphenyl substituent, which enhances its pharmacological properties.

  • Molecular Formula : C15_{15}H18_{18}O5_{5}
  • Molecular Weight : Approximately 278.30 g/mol
  • Functional Groups : The presence of multiple methoxy groups and a keto group contributes to its chemical reactivity and solubility.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:

  • Modulation of metabolic pathways.
  • Interaction with enzymes related to cell signaling.
  • Induction of apoptosis in cancer cells through activation of caspases .

Anti-inflammatory Properties

Studies have demonstrated the compound's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. Its structural features allow it to modulate inflammatory pathways effectively.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.

Anticancer Effects

Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 Cells : Compounds similar to this one have shown IC50_{50} values ranging from 1.38 to 3.21 μM, indicating strong cytotoxic potency compared to standard chemotherapeutics like podophyllotoxin .
  • Mechanism : Induces apoptosis by disrupting mitochondrial membrane potential and altering the expression of apoptosis-related proteins such as Bcl-2 and p53 .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-(3,4,5-trimethoxyphenyl)propanoic acidC15_{15}H18_{18}O5_{5}Lacks keto groupModerate anti-inflammatory
3-(2,4-dimethoxyphenyl)propanoic acidC13_{13}H16_{16}O4_{4}Fewer methoxy groupsReduced antioxidant activity
3-(3-methoxyphenyl)propanoic acidC11_{11}H14_{14}O3_{3}Simplified structureLower cytotoxicity

The unique arrangement of methoxy groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds .

Study on Multidrug Resistance (MDR)

A study highlighted that compounds containing the trimethoxyphenyl moiety exhibited potent reversal effects on multidrug resistance in cancer cells. Specifically, a derivative showed a potency significantly higher than verapamil in reversing MDR . This suggests that the compound's structure may be pivotal in developing new therapeutic agents targeting resistant cancer types.

Cytotoxicity Screening

In another study focused on hepatocellular carcinoma (HepG2), compounds derived from similar structures displayed significant cytotoxic effects. The findings indicated that these compounds could disrupt cell cycle progression and induce apoptosis effectively .

Q & A

Basic: What synthetic strategies are employed to prepare 2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid?

Answer:
Synthesis typically involves condensation reactions starting with substituted aromatic precursors. For example, ester derivatives of structurally related compounds are synthesized using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, achieving moderate yields (~50-60%) (Scheme 7 in ). The keto group can be introduced via oxidation of propanol intermediates or through ketone-forming reactions like Claisen condensation. Purification often employs reverse-phase HPLC or flash chromatography .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Identifies methoxy group splitting patterns (distinct for 2,4,6-substitution) and the propanoic acid backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C12H14O6 for the target compound).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹).
    Comparative analysis with databases like HMDB ( ) aids in structural validation. For analogs, SMILES strings and CAS numbers are cross-referenced .

Advanced: How can researchers optimize the yield of ester derivatives during synthesis?

Answer:
Optimization strategies include:

  • Catalyst stoichiometry : Using 1.2–1.5 equivalents of EDAC/DMAP to enhance activation.
  • Solvent polarity : Dichloromethane or THF improves solubility of aromatic intermediates.
  • Reaction duration : Extending time to 24 hours increases conversion rates.
    highlights moderate yields in analogous ester syntheses, suggesting iterative adjustments to these parameters. Post-reaction quenching with aqueous NaHCO3 minimizes side products .

Advanced: What in vitro models are appropriate for evaluating antimalarial activity of derivatives?

Answer:

  • Plasmodium falciparum strains (e.g., chloroquine-resistant Dd2 and 3D7) are standard.
  • P. vivax isolates from endemic regions (e.g., Rondônia, Brazil) provide clinical relevance ( ).
    Assays use SYBR Green fluorescence to measure parasite viability. Culturing in RPMI-1640 medium with 10% human serum at 37°C under 5% CO2 mimics physiological conditions. Dose-response curves (IC50) are generated for potency comparisons .

Basic: What physicochemical properties influence bioavailability?

Answer:
Critical properties include:

  • logP : Lipophilicity (predicted ~1.75 for analogs; ).
  • Aqueous solubility : Determined via shake-flask methods (e.g., ~1.9 g/L for 3,4,5-trimethoxy analog at 25°C).
  • pKa : Acidic proton (predicted ~3.87) affects ionization in physiological pH.
    For the 2,4,6-isomer, experimental determination via potentiometric titration and HPLC solubility profiling is recommended .

Advanced: How to resolve discrepancies in bioactivity data across studies?

Answer:
Discrepancies arise from:

  • Parasite strain variability (e.g., ’s Brazilian P. falciparum vs. lab-adapted strains).
  • Compound purity : Require HPLC purity >95% and LC-MS validation.
  • Assay conditions : Standardize serum concentration, incubation time, and endpoint detection (e.g., SYBR Green vs. LDH assays). Cross-validation with orthogonal methods (e.g., in vivo murine models) enhances reliability .

Basic: What chromatographic techniques purify the compound effectively?

Answer:

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (e.g., 30–70% over 20 min).
  • Flash chromatography : Silica gel and ethyl acetate/hexane mixtures (e.g., 40:60 ratio).
  • Preparative TLC : Suitable for small-scale purification. Monitoring at λ=254 nm detects aromatic moieties .

Advanced: What strategies improve metabolic stability in preclinical studies?

Answer:

  • Fluorination : Blocks metabolic hotspots (e.g., ’s fluorinated derivatives).
  • Prodrug design : Esterification ( ) enhances oral bioavailability.
  • Pharmacokinetic profiling : LC-MS quantifies plasma half-life in rodent models. Reducing α-keto group reactivity (e.g., via reduction to alcohol) may further stabilize the compound .

Notes

  • References like are drawn from methodologies applied to structurally related compounds, as direct evidence for the 2,4,6-trimethoxy isomer is limited.
  • Experimental validation is critical due to substituent position effects on reactivity and bioactivity.

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